molecular formula C10H9NO6S B12887005 2-(5-Hydroxy-2-imino-4-oxooxolan-3-yl)benzene-1-sulfonic acid CAS No. 65111-45-7

2-(5-Hydroxy-2-imino-4-oxooxolan-3-yl)benzene-1-sulfonic acid

Cat. No.: B12887005
CAS No.: 65111-45-7
M. Wt: 271.25 g/mol
InChI Key: OCDLNQCQRGALEZ-UHFFFAOYSA-N
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Description

2-(5-Hydroxy-2-imino-4-oxooxolan-3-yl)benzene-1-sulfonic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzene ring substituted with a sulfonic acid group and a complex oxolan ring system, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Hydroxy-2-imino-4-oxooxolan-3-yl)benzene-1-sulfonic acid typically involves multi-step organic synthesis. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the oxolan ring, followed by the introduction of the sulfonic acid group through sulfonation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Hydroxy-2-imino-4-oxooxolan-3-yl)benzene-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the sulfonic acid group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the imino group can produce primary or secondary amines.

Scientific Research Applications

2-(5-Hydroxy-2-imino-4-oxooxolan-3-yl)benzene-1-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(5-Hydroxy-2-imino-4-oxooxolan-3-yl)benzene-1-sulfonic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic interactions, while the oxolan ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Hydroxy-2-imino-4-oxooxolan-3-yl)benzene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonic acid group.

    2-(5-Hydroxy-2-imino-4-oxooxolan-3-yl)benzene-1-phosphonic acid: Contains a phosphonic acid group instead of a sulfonic acid group.

Uniqueness

The presence of the sulfonic acid group in 2-(5-Hydroxy-2-imino-4-oxooxolan-3-yl)benzene-1-sulfonic acid imparts unique chemical properties, such as increased solubility in water and the ability to participate in specific ionic interactions. This makes it distinct from its carboxylic and phosphonic acid analogs, which may have different solubility and reactivity profiles.

Properties

CAS No.

65111-45-7

Molecular Formula

C10H9NO6S

Molecular Weight

271.25 g/mol

IUPAC Name

2-(5-hydroxy-2-imino-4-oxooxolan-3-yl)benzenesulfonic acid

InChI

InChI=1S/C10H9NO6S/c11-9-7(8(12)10(13)17-9)5-3-1-2-4-6(5)18(14,15)16/h1-4,7,10-11,13H,(H,14,15,16)

InChI Key

OCDLNQCQRGALEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2C(=O)C(OC2=N)O)S(=O)(=O)O

Origin of Product

United States

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